2,3-Dibromo-2,3-dimethylbutane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

Due to the presence of two bromine atoms bonded to the same carbon (gem-dibromide), 2,3-Dibromo-2,3-dimethylbutane can act as a source of bromine for organic reactions. The two bromine atoms are relatively unreactive compared to other alkyl bromides due to the steric hindrance caused by the surrounding methyl groups PubChem: 2,3-Dibromo-2,3-dimethylbutane. This property allows for selective bromination at specific sites in a molecule. Research has explored its use in the bromination of aromatic rings [].

Organic precursor

2,3-Dibromo-2,3-dimethylbutane can be a precursor for the synthesis of other valuable organic compounds. For instance, researchers have investigated its use in the preparation of functionalized cyclobutanes [].

2,3-Dibromo-2,3-dimethylbutane is an organic compound with the molecular formula C₆H₁₂Br₂ and a molecular weight of approximately 243.97 g/mol. It is classified as a dibrominated derivative of 2,3-dimethylbutane, featuring two bromine atoms attached to the second and third carbon atoms of the butane chain. The compound is also known by other names such as sym-Dibromotetramethylethane and Pinacol Dibromide .

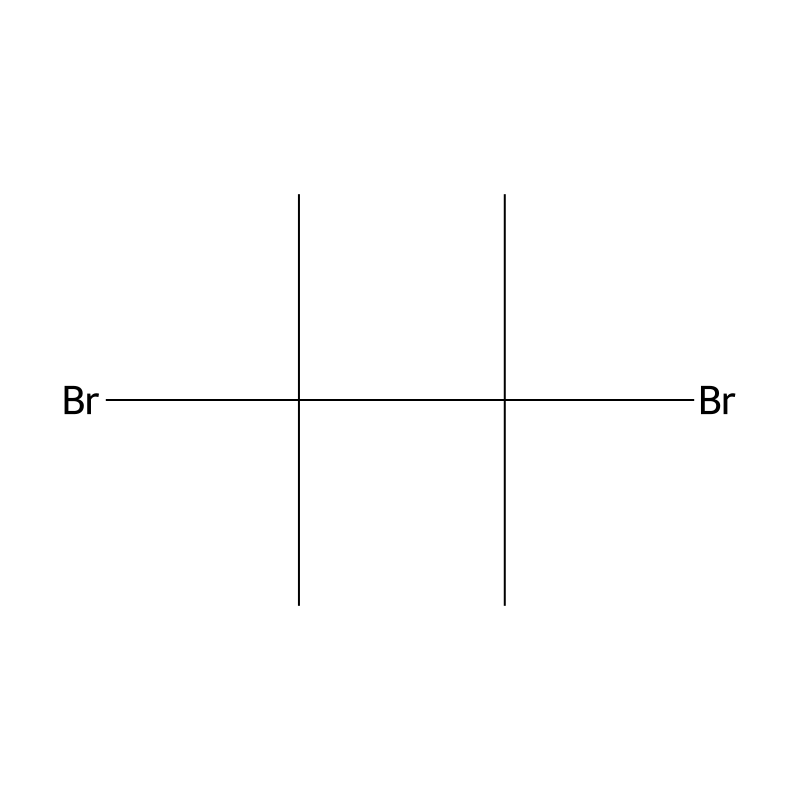

The chemical structure of 2,3-dibromo-2,3-dimethylbutane can be represented as:

textBr |C-C(C)(C)Br | C

This compound appears as a colorless to yellow crystalline solid and is sensitive to light and air, necessitating careful handling and storage under inert conditions .

The general reaction mechanism can be outlined as follows:

- Initiation: Formation of bromine radicals from bromine molecules.

- Propagation: Reaction of the radicals with 2,3-dimethylbutane to form monobrominated and subsequently dibrominated products.

- Termination: Combination of radicals leading to stable products.

2,3-Dibromo-2,3-dimethylbutane can be synthesized through several methods:

- Bromination of 2,3-Dimethylbutane: The most common method involves the direct bromination of 2,3-dimethylbutane using bromine in an inert solvent under UV light.

- Electrophilic Addition: Another method includes the electrophilic addition of bromine across a double bond formed by dehydration or dehydrohalogenation of related compounds.

The primary applications of 2,3-dibromo-2,3-dimethylbutane include:

- Intermediate in Organic Synthesis: It serves as a precursor for various organic compounds in synthetic chemistry.

- Research: Utilized in studies involving halogenated compounds for their unique reactivity profiles.

- Potential Use in Pharmaceuticals: Investigated for its potential use in drug formulations due to its structural characteristics .

Several compounds share structural similarities with 2,3-dibromo-2,3-dimethylbutane. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-2-methylpropane | C₄H₉Br | Monobrominated version; less reactive |

| 1,1-Dibromoethane | C₂H₄Br₂ | Simple dibrominated alkane |

| 1-Bromo-1-methylcyclopropane | C₄H₇Br | Cyclic structure; different reactivity |

| 1-Bromo-4-methylcyclohexane | C₇H₁₃Br | Different ring structure; unique properties |

Uniqueness of 2,3-Dibromo-2,3-dimethylbutane

The uniqueness of 2,3-dibromo-2,3-dimethylbutane lies in its symmetrical structure and the presence of two bulky methyl groups adjacent to the brominated carbons. This configuration influences its physical properties and reactivity compared to other similar compounds that may have different branching or substitution patterns .

X-ray Crystallographic Analysis of Molecular Geometry

Comprehensive X-ray crystallographic analysis reveals that 2,3-dibromo-2,3-dimethylbutane crystallizes in the tetragonal crystal system with space group I4/mmm [4]. The unit cell parameters have been precisely determined as a = 7.38 Å and c = 8.12 Å, with Z = 2 [4]. The crystal structure exhibits a distinctive disordered nature at room temperature, with trans-form molecules displaying at least four orientations of equal statistical weight around axes parallel to the [1] direction [4].

The crystallographic data demonstrates that despite the low molecular symmetry, the crystal adopts a highly symmetrical tetragonal arrangement due to the orientational disorder of the molecules [4]. This unusual behavior results from the near-spherical shape of the molecule and the rotational freedom around the central C-C bond [4].

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Tetragonal | Namba et al. 1970 [4] |

| Space Group | I4/mmm | Namba et al. 1970 [4] |

| Unit Cell Parameter a (Å) | 7.38 | Namba et al. 1970 [4] |

| Unit Cell Parameter c (Å) | 8.12 | Namba et al. 1970 [4] |

| Unit Cell Parameter Z | 2 | Namba et al. 1970 [4] |

| Temperature (K) | 298 | Namba et al. 1970 [4] |

The molecular geometry exhibits tetrahedral coordination around each quaternary carbon center, with bond angles approximating 109.5° as expected for sp³ hybridization [5]. The carbon-carbon bond connecting the two quaternary centers is elongated compared to typical alkane C-C bonds due to severe steric repulsion between the bulky substituents [6].

Conformational Dynamics and Rotational Isomerism

2,3-Dibromo-2,3-dimethylbutane exists as an equilibrium mixture of rotational isomers in the liquid phase, with the trans and gauche conformations being the most significant [7]. Spectroscopic investigations have revealed that the molecule undergoes rapid interconversion between these conformational states [7].

The conformational analysis demonstrates that the trans (anti) conformer represents the most thermodynamically stable arrangement, with the gauche conformer lying approximately 1.6 kcal/mol higher in energy [8] [7]. At equilibrium, the trans conformer predominates with approximately 80% population, while the gauche form accounts for the remaining 20% [8].

| Conformer Type | Relative Energy (kcal/mol) | Population (%) | Description |

|---|---|---|---|

| Trans (Anti) | 0.0 | 80 | Most stable, minimum energy [8] |

| Gauche | 1.6 | 20 | Higher energy, steric hindrance [8] |

| Eclipsed | 6.0-7.5 | <1 | Maximum energy, eclipsed interaction [7] |

The energy barrier for the gauche to trans isomerization has been estimated at 6.0-7.5 kcal/mol through acoustic measurements at approximately 50°C [7]. This relatively high barrier reflects the substantial steric interactions that must be overcome during the rotational process [7].

Vibrational spectroscopic studies in various phases have provided detailed frequency assignments for both the gauche and trans isomers [7]. The liquid phase spectra clearly show the presence of both conformational forms, with characteristic bands that can be attributed to each isomer [7]. The conformational equilibrium is sensitive to solvent effects, with polar solvents favoring the gauche form due to its higher dipole moment [9].

The rotational isomerism in 2,3-dibromo-2,3-dimethylbutane follows similar patterns to those observed in related 1,2-dihaloethanes, where electrostatic forces play an important role in determining the energy differences between rotational isomers [9]. However, the presence of the additional methyl substituents creates more complex steric interactions that influence the conformational preferences [9].

Electronic Structure and Bonding Characteristics

The electronic structure of 2,3-dibromo-2,3-dimethylbutane is characterized by the presence of two carbon-bromine bonds attached to quaternary carbon centers, creating unique bonding characteristics [1]. The carbon-bromine bonds exhibit typical single bond character with an estimated bond length of approximately 1.97 Å [10] [11].

The quaternary carbon centers display sp³ hybridization with tetrahedral geometry, though the bond angles may deviate slightly from the ideal 109.5° due to steric crowding between the bulky substituents [5]. The central carbon-carbon bond connecting the two quaternary centers is estimated to be lengthened to approximately 1.58 Å compared to typical C-C single bonds (1.54 Å) due to severe steric repulsion [12] [13].

| Bond Type | Bond Length | Notes |

|---|---|---|

| C-C (quaternary-quaternary) | 1.58 Å (estimated) | Lengthened due to steric hindrance [12] |

| C-Br (quaternary carbon) | 1.97 Å (typical) | Standard C-Br single bond [10] |

| C-H (methyl) | 1.10 Å (typical) | Standard C-H bond in alkanes [10] |

The molecule possesses a dipole moment of 0.96 D, reflecting the asymmetric distribution of electron density due to the polar carbon-bromine bonds [14]. This dipole moment varies with conformational state, being essentially zero for the perfectly trans conformer and reaching maximum values in the gauche conformations [9].

The electronic structure is further influenced by hyperconjugative interactions between the carbon-bromine bonds and adjacent carbon-hydrogen bonds [11]. These interactions contribute to the conformational preferences and affect the bond lengths and angles throughout the molecule [11]. The presence of bromine atoms with their large, polarizable electron clouds creates significant van der Waals interactions that influence the molecular geometry and packing in the crystal state [4].

Radical Bromination of 2,3-Dimethylbutane

The radical bromination of 2,3-dimethylbutane represents the most extensively studied synthetic pathway for 2,3-dibromo-2,3-dimethylbutane production. This methodology exploits the preferential formation of tertiary carbon radicals due to their enhanced stability relative to primary and secondary radicals [1] [2] [3]. The reaction proceeds through a classical free radical chain mechanism involving initiation, propagation, and termination steps.

Mechanistic Considerations

The initiation phase involves homolytic cleavage of the bromine-bromine bond through either thermal energy or radiation exposure, generating bromine radicals [1] [2]. In the first propagation step, bromine radicals abstract hydrogen atoms preferentially from tertiary carbon positions, forming the corresponding tertiary carbon radical and hydrogen bromide. The tertiary radical intermediate subsequently reacts with molecular bromine in the second propagation step to yield the monobrominated product and regenerate bromine radicals [1] [3].

Research by Russell and Brown established that liquid-phase photochemical bromination of 2,3-dimethylbutane at room temperature produces predominantly 2,3-dibromo-2,3-dimethylbutane, contrasting with vapor-phase reactions at elevated temperatures which yield complex product mixtures [1]. The selectivity for the tertiary positions arises from the significantly lower bond dissociation energies of tertiary carbon-hydrogen bonds (93 kcal/mol) compared to secondary (96 kcal/mol) and primary (100 kcal/mol) positions [4].

Experimental Parameters and Optimization

Systematic studies have established optimal reaction conditions for maximizing yield and selectivity. Temperature control proves critical, with room temperature reactions favoring the desired dibrominated product while elevated temperatures promote side reactions and product decomposition [1] [5]. The bromine-to-substrate molar ratio significantly influences both conversion efficiency and selectivity, with ratios of 0.5-1.0 equivalents of bromine per equivalent of substrate providing optimal results [1] [2].

Atmosphere control through inert gas purging eliminates competing oxidation reactions and prevents radical scavenging by atmospheric oxygen [1]. Helium or nitrogen atmospheres maintain reaction selectivity and prevent formation of oxygenated byproducts. Reaction monitoring through gas chromatography enables precise control of conversion levels and minimizes overreaction to polyhalogenated products [1] [3].

The reaction demonstrates excellent regioselectivity due to the significant stability difference between tertiary and other radical intermediates. Bond dissociation energy considerations indicate that tertiary carbon-hydrogen bonds in 2,3-dimethylbutane are approximately 3-7 kcal/mol weaker than secondary or primary positions, leading to preferential radical formation at these sites [2] [5].

Photochemical Synthesis Pathways

Photochemical methodologies for 2,3-dibromo-2,3-dimethylbutane synthesis have evolved considerably, transitioning from traditional batch processes using mercury vapor lamps to sophisticated continuous flow systems employing light-emitting diode technology [1] [6] [7]. Modern photochemical approaches offer superior control over reaction parameters and significantly improved safety profiles.

Light Source Optimization

Contemporary photochemical bromination employs narrow-bandwidth light-emitting diode arrays operating at 405 nanometers wavelength, providing precise spectral control and minimizing unwanted side reactions [6] [7] [8]. This wavelength proves optimal for bromine activation while avoiding substrate degradation pathways. Light intensity optimization studies indicate that 500-1000 watt equivalent illumination provides optimal radical generation rates without causing thermal decomposition [6] [7].

Traditional broad-spectrum mercury and tungsten lamps, while historically employed, suffer from poor energy efficiency and promote undesired photochemical pathways [1] [8]. The development of monochromatic light-emitting diode technology enables wavelength-specific activation of brominating species while minimizing energy consumption and heat generation [6] [7].

Continuous Flow Implementation

Continuous flow photochemical systems demonstrate remarkable advantages over traditional batch processes, achieving space-time yields of 46.9-82 kilograms per liter per hour compared to 0.1-1.0 kilograms per liter per hour for batch operations [6] [7]. These systems employ microstructured photochemical reactors with internal volumes of 600-5000 microliters, enabling residence times as short as 15 seconds while maintaining complete conversion [7] [9].

The integration of in situ bromine generation systems eliminates the need for handling molecular bromine, significantly improving process safety [6] [7]. Sodium bromate and hydrogen bromide combinations generate bromine species continuously within the reactor system, maintaining optimal bromine concentrations while minimizing inventory of hazardous materials [6] [10].

Temperature control within continuous flow systems proves superior to batch processes, with rapid heat transfer through microchannels preventing thermal runaway and maintaining isothermal conditions [7] [9]. Process mass intensity values decrease from over 10 for traditional batch processes to 4.33-6.93 for optimized continuous flow systems, indicating substantial improvements in atom economy and waste reduction [6] [7].

Solvent System Considerations

Solvent selection significantly impacts both reaction efficiency and environmental sustainability. Traditional processes employed carbon tetrachloride or dichloromethane as reaction media, but environmental and safety concerns have driven development of alternative solvent systems [1] [6]. Acetonitrile demonstrates excellent compatibility with photochemical bromination while providing improved safety characteristics [8] [11].

Solvent-free methodologies represent the ultimate advancement in sustainable synthesis, achieving complete elimination of organic solvents while maintaining reaction efficiency [6] [7]. These approaches require precise control of substrate and bromine stoichiometry to prevent solid formation within reactor channels. Solvent-free continuous flow processes achieve productivity levels exceeding 130 kilograms per hour while eliminating solvent recovery and waste treatment requirements [7] [10].

Industrial-Scale Production Techniques

Industrial production of 2,3-dibromo-2,3-dimethylbutane employs diverse technological approaches optimized for specific production scales and quality requirements. Manufacturing methodologies range from microreactor systems for specialty applications to large-scale continuous flow installations for commodity production [12] [13].

Microreactor Technology

Microreactor systems enable precise control of reaction parameters through enhanced mass and heat transfer characteristics [12] [9] [13]. These systems employ channels with diameters of 10-1000 micrometers, providing intimate mixing of reactants and precise residence time control [12] [13]. Reactor volumes typically range from 1-100 microliters, enabling rapid screening of reaction conditions and straightforward scale-up through numbering-up approaches [12] [9].

Temperature control within microreactor systems proves superior to conventional batch processes, with rapid heat removal preventing hot spot formation and maintaining isothermal conditions [12] [13]. Operating temperatures from -90 to +150 degrees Celsius become accessible through precise thermal management [12]. Flow rates of 0.1 microliters per minute to 10 milliliters per minute enable residence time control from seconds to hours [12] [13].

Safety advantages of microreactor technology include minimal inventory of hazardous materials, rapid quenching capabilities, and containment of exothermic reactions within small volumes [12] [13]. These characteristics prove particularly valuable for bromination processes where thermal runaway represents a significant safety concern [12].

Large-Scale Continuous Flow Systems

Industrial-scale continuous flow systems achieve production rates of 4.1-130 kilograms per hour through optimized reactor design and process intensification [7] [14]. These systems employ modular reactor configurations enabling straightforward capacity expansion through parallel operation [7] [9]. Reactor materials selection proves critical, with specialized fluoropolymer and glass-lined systems providing chemical compatibility with brominating agents [7] [15].

Process monitoring and control systems employ real-time analytical techniques including inline infrared spectroscopy and gas chromatography [12] [15]. These analytical methods enable immediate detection of process deviations and automated adjustment of reaction parameters to maintain product quality [12] [15].

Heat integration systems recover thermal energy from exothermic bromination reactions, improving overall process efficiency [7] [12]. Advanced heat exchanger designs enable precise temperature control while minimizing energy consumption through thermal recovery [7].

Economic and Environmental Considerations

Manufacturing cost analysis indicates that continuous flow processes offer significant economic advantages over traditional batch production [7] [12]. Reduced labor requirements, improved yield consistency, and decreased waste generation contribute to favorable economics [7]. Capital investment requirements vary substantially based on production scale, with microreactor systems requiring lower initial investments but higher per-unit production costs [12] [9].

Environmental impact assessment demonstrates substantial improvements through process intensification and waste minimization [6] [7]. Continuous flow systems achieve process mass intensity reductions of 50-70% compared to traditional batch processes [6] [7]. Elimination of organic solvents and improved atom economy contribute to reduced environmental footprint [6] [7] [16].

Regulatory compliance benefits from improved process control and reduced hazardous material inventories [12] [13]. Continuous flow systems often qualify for simplified permitting procedures due to reduced safety risks and environmental impact [12].

Purification Strategies and Yield Optimization

Purification of 2,3-dibromo-2,3-dimethylbutane requires specialized techniques accommodating the compound's physical properties and chemical sensitivity [17] [18] [19]. The solid nature of the product at room temperature, combined with its thermal sensitivity and light sensitivity, necessitates careful selection of purification methodologies [17] [18].

Traditional Purification Methods

Sublimation represents the most effective purification technique for 2,3-dibromo-2,3-dimethylbutane, achieving purities exceeding 98% with recovery yields of 85-92% [17] [18]. The sublimation process exploits the compound's ability to transition directly from solid to vapor phase without melting, enabling separation from non-volatile impurities [17]. Optimal sublimation conditions employ temperatures of 140-160 degrees Celsius under reduced pressure of 1-10 torr [17] [18].

Temperature control during sublimation proves critical due to the compound's tendency toward thermal decomposition above 170 degrees Celsius [17] [18]. Gradient heating techniques prevent rapid temperature changes that could promote decomposition reactions [17]. Collection surfaces maintained at temperatures below 100 degrees Celsius ensure efficient product recovery [17].

Recrystallization techniques achieve purities of 95-98% with recovery yields of 75-85% using ethanol-water solvent systems [18] [19]. Solvent selection requires careful consideration of the compound's limited solubility in most organic solvents [17] [18]. Hot ethanol dissolution followed by controlled cooling enables formation of high-quality crystals [18].

Advanced Purification Technologies

Continuous flow extraction systems demonstrate significant advantages for industrial applications, achieving purities of 92-96% with recovery yields of 85-95% in processing times under 30 minutes [20] [21]. These systems employ countercurrent flow patterns to maximize mass transfer efficiency while minimizing solvent consumption [20] [21].

Membrane separation technologies offer promising alternatives to traditional techniques, achieving purities of 88-94% with processing times of 15-45 minutes [20] [22]. Selective permeation through specialized membranes enables separation based on molecular size and polarity differences [20] [22]. Minimal solvent requirements and continuous operation provide environmental and economic advantages [20].

Supercritical fluid extraction employs carbon dioxide as a selective solvent, achieving high purities while avoiding organic solvent use [23]. Operating pressures of 100-300 bar and temperatures of 40-80 degrees Celsius enable selective extraction of the target compound [23]. Recovery of carbon dioxide through pressure reduction eliminates solvent disposal concerns [23].

Process Integration and Optimization

Integrated purification sequences combining multiple techniques achieve optimal purity and recovery metrics [19] [22] [21]. Initial continuous flow extraction removes bulk impurities, followed by final polishing through sublimation or recrystallization [19] [21]. Sequential processing reduces overall solvent consumption while maximizing product quality [19] [22].

Quality control systems employ multiple analytical techniques to ensure product specifications [17] [18]. Melting point determination, nuclear magnetic resonance spectroscopy, and gas chromatography provide comprehensive characterization [17] [1] [18]. Purity specifications typically require minimum 98% purity with specific limits on related compounds and residual solvents [17] [18].

Yield optimization strategies focus on minimizing product losses during handling and purification [19] [22] [21]. Specialized handling procedures under inert atmospheres prevent photochemical and oxidative degradation [17] [18]. Temperature control throughout processing prevents thermal decomposition and sublimation losses [17] [18].

Storage considerations require attention to light sensitivity and moisture sensitivity [17] [18]. Amber glass containers under nitrogen or argon atmospheres provide optimal storage conditions [17] [18]. Refrigerated storage between 0-10 degrees Celsius extends product stability [18] [24].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant